molecular formula C10H19ClFN3 B12229942 butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine

butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine

Cat. No.: B12229942
M. Wt: 235.73 g/mol
InChI Key: XBWHCHWWTXHHSN-UHFFFAOYSA-N
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Description

Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine: is a chemical compound with the molecular formula C10H19ClFN3 and a molecular weight of 235.73 g/mol . This compound is characterized by the presence of a butyl group attached to a pyrazole ring, which is further substituted with a fluoroethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with butylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethyl-pyrazole carboxylic acids, while reduction may produce fluoroethyl-pyrazole amines .

Scientific Research Applications

Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • Butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine
  • Butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine

Comparison:

While these similar compounds share the butyl and fluoroethyl groups, their substitution patterns on the pyrazole ring differ. This difference in substitution can lead to variations in their chemical reactivity, biological activity, and overall properties. Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is unique in its specific substitution pattern, which may confer distinct advantages in certain applications .

Properties

Molecular Formula

C10H19ClFN3

Molecular Weight

235.73 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C10H18FN3.ClH/c1-2-3-6-12-9-10-4-7-14(13-10)8-5-11;/h4,7,12H,2-3,5-6,8-9H2,1H3;1H

InChI Key

XBWHCHWWTXHHSN-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NN(C=C1)CCF.Cl

Origin of Product

United States

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